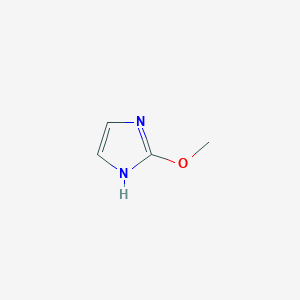

2-Methoxy-1h-imidazole

Description

Significance of the Imidazole (B134444) Core in Advanced Organic Synthesis and Materials Science

The imidazole ring, a five-membered heterocycle containing two non-adjacent nitrogen atoms, is a privileged structure in both organic synthesis and materials science. nih.govajrconline.org Its aromaticity and the presence of both an acidic (N-1) and a basic (N-3) nitrogen atom confer upon it a unique reactivity profile, making it a versatile building block for a wide array of functional molecules. solubilityofthings.comhumanjournals.com

In the sphere of advanced organic synthesis , the imidazole core is a frequent target and a key component in the construction of complex molecular architectures. numberanalytics.comrsc.org Its derivatives are integral to many pharmaceuticals, exhibiting a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties. ajrconline.orgijnrd.orgjournalijcar.org The imidazole moiety's ability to act as a proton shuttle and a ligand for metal catalysts is also harnessed in various catalytic processes. solubilityofthings.comnumberanalytics.com

The significance of the imidazole framework extends into materials science , where its derivatives are employed in the creation of novel materials with tailored properties. numberanalytics.comnumberanalytics.com Imidazole-based compounds are utilized in the synthesis of:

Ionic Liquids: Imidazolium (B1220033) salts are a prominent class of ionic liquids, valued for their thermal stability and tunable properties. numberanalytics.comresearchgate.net

Polymers and Dyes: The imidazole ring is incorporated into polymers to enhance thermal stability and conductivity. numberanalytics.com It also serves as a structural motif in dyes for applications such as solar cells. rsc.org

Corrosion Inhibitors: Imidazole derivatives have shown efficacy as corrosion inhibitors for various metals. ajrconline.orgiucr.org

Contextualization of Methoxy-Substitution within the Imidazole Ring System

The introduction of a methoxy (B1213986) (-OCH3) group at the 2-position of the imidazole ring, as in 2-methoxy-1H-imidazole, profoundly influences the molecule's electronic and steric properties. The methoxy group is an electron-donating group, which can affect the reactivity and biological activity of the imidazole core. ontosight.ai

The presence of the methoxy group can:

Influence Reactivity: The electron-donating nature of the methoxy group can modulate the nucleophilicity and electrophilicity of the imidazole ring, thereby influencing its participation in chemical reactions. ontosight.aivulcanchem.com

Enhance Solubility: The methoxy group can increase the lipophilicity of the molecule, potentially affecting its solubility in various solvents and its ability to cross biological membranes. ontosight.ai

Impact Biological Activity: The substitution pattern on the imidazole ring is a critical determinant of its biological activity. Methoxy substitution has been explored in the development of various therapeutic agents, with studies indicating its potential role in enhancing the efficacy of certain compounds. humanjournals.commdpi.com For instance, the position of methoxy groups on associated phenyl rings in some imidazole derivatives has been shown to be crucial for their anticancer activity. mdpi.com

A notable synthesis of this compound involves the ring transformation of 5-aminopyrimidin-4(3H)-one using Lewis acidic metal salts and oxidizing agents in methanol (B129727). jst.go.jp

Overview of Research Trajectories for this compound Analogs

Research into analogs of this compound is an active and expanding field, driven by the quest for novel compounds with enhanced or specific properties for a range of applications. Current research trajectories focus on several key areas:

Pharmaceutical Development: A significant portion of research is dedicated to synthesizing and evaluating new this compound analogs for their potential as therapeutic agents. This includes exploring their efficacy as antimicrobial, antifungal, antiviral, and anticancer agents. ijnrd.orgontosight.ai For example, derivatives of 2-methoxy-4,5-dihydro-1H-imidazole have been investigated for their potential as enzyme inhibitors and as scaffolds in drug design. ontosight.ai

Materials Science Innovations: The development of novel materials incorporating the this compound scaffold is another important research direction. This includes the synthesis of new ionic liquids, polymers, and dyes with tailored optical, electronic, and thermal properties. rsc.org

Catalysis: The potential of metal complexes bearing this compound analogs as catalysts in organic synthesis is an area of growing interest. numberanalytics.com

The synthesis of various substituted this compound analogs is being actively pursued. For instance, methods for the synthesis of 2-[(2-methoxy-5-chlorophenyl)azo]-1H-imidazole and 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole have been reported. prepchem.com The latter served as a key substructure in a γ-secretase modulator under investigation for Alzheimer's disease.

Interactive Data Table: Properties of this compound and a Dihydro Analog. nih.govnih.gov

| Property | This compound | 2-Methoxy-4,5-dihydro-1H-imidazole |

| Molecular Formula | C4H6N2O | C4H8N2O |

| Molecular Weight | 98.10 g/mol | 100.12 g/mol |

| CAS Number | 61166-01-6 | 28118-54-9 |

| XLogP3-AA | 0.4 | -0.4 |

| Topological Polar Surface Area | 37.9 Ų | 33.6 Ų |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61166-01-6 |

|---|---|

Molecular Formula |

C4H6N2O |

Molecular Weight |

98.1 g/mol |

IUPAC Name |

2-methoxy-1H-imidazole |

InChI |

InChI=1S/C4H6N2O/c1-7-4-5-2-3-6-4/h2-3H,1H3,(H,5,6) |

InChI Key |

YQSPOXMPYQYCSI-UHFFFAOYSA-N |

SMILES |

COC1=NC=CN1 |

Canonical SMILES |

COC1=NC=CN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 1h Imidazole and Its Derivatives

Denitrogenative Transformation Strategies from Triazole Precursorsmdpi.comnih.gov

A promising and modern approach for the synthesis of functionalized 1H-imidazoles involves the denitrogenative transformation of 1,2,3-triazole precursors. nih.govrsc.org This strategy leverages the inherent reactivity of the triazole ring, which can undergo ring-opening and subsequent rearrangement to afford the desired imidazole (B134444) core.

Acid-Mediated Reactions Involving Carbene Intermediatesmdpi.comnih.gov

An efficient metal-free method for synthesizing 2-substituted 1H-imidazole derivatives utilizes an acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.comnih.gov This process is initiated by the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles, which is followed by the opening of the triazole ring. mdpi.com The key step in this transformation is the in-situ formation of a carbene intermediate, which then undergoes an O-H insertion reaction with an alcohol under acidic conditions to yield the 2-alkoxy-imidazole derivative. mdpi.comnih.gov The proposed mechanism involves the protonation of the triazole, leading to a cascade of electronic rearrangements that result in the extrusion of molecular nitrogen and the generation of the reactive carbene species. researchgate.net

This acid-mediated pathway provides a valuable alternative to transition-metal-catalyzed methods, which often require expensive and precious metal complexes. mdpi.com The reaction proceeds efficiently under reflux conditions in the presence of a strong acid like concentrated HCl. mdpi.com

Scope and Limitations of Denitrogenative Routes

The denitrogenative transformation of 5-amino-1,2,3-triazoles has demonstrated a broad scope with respect to the alcohol component, allowing for the introduction of various alkoxy groups at the 2-position of the imidazole ring. mdpi.com A range of primary and secondary alcohols, including methanol (B129727), ethanol (B145695), isopropanol, and n-butanol, have been successfully employed. mdpi.com

However, the scope of this reaction is not without its limitations. The electronic nature of the substituents on the triazole ring can significantly influence the stability and reactivity of the precursor, potentially affecting the efficiency of the denitrogenative process. mdpi.com Furthermore, while this method is effective for the synthesis of 2-alkoxy imidazoles, its applicability for generating imidazoles with other substituents at the 2-position via this specific carbene insertion route would depend on the availability of suitable trapping agents. Transition-metal-catalyzed denitrogenative transannulation reactions offer a broader scope for introducing different functionalities, but they come with the cost and potential toxicity of the metal catalysts. nih.gov

Multicomponent Reaction (MCR) Protocols for Imidazole Ring Constructionresearchgate.netresearchgate.net

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. nih.govresearchgate.net Several MCR protocols have been developed for the construction of the imidazole ring system.

One-Pot Cyclocondensation Techniquesresearchgate.net

One-pot cyclocondensation reactions are a cornerstone of imidazole synthesis, allowing for the rapid assembly of the heterocyclic core from simple starting materials. nih.govasianpubs.org A common and versatile approach is the Debus-Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgpharmaguideline.com This multicomponent reaction can be adapted to produce a wide variety of substituted imidazoles. ijprajournal.com Microwave-assisted one-pot syntheses have also been developed to accelerate the reaction and improve yields. nih.gov These techniques often utilize a catalyst to facilitate the condensation and cyclization steps. nih.gov

The following table provides examples of catalysts and conditions used in one-pot imidazole synthesis:

| Catalyst | Starting Materials | Conditions | Product | Yield (%) | Reference |

| p-Toluenesulfonic acid | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium (B1175870) acetate (B1210297) | Microwave irradiation | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles | 46-80 | nih.gov |

| Fe3O4@SiO2/BNC | Benzil, aldehydes, anilines, ammonium acetate | Solvent-free | 1,2,4,5-tetrasubstituted imidazoles | High | nih.gov |

| H-ZSM-22 | Benzil, aldehydes, amines, ammonium acetate | Solvent | 1,2,4,5-tetrasubstituted imidazoles | High | researchgate.net |

Brønsted Acid-Catalyzed Synthetic Pathwaysresearchgate.net

Brønsted acids have proven to be effective catalysts for the synthesis of imidazole derivatives through multicomponent reactions. acs.orgacs.org These catalysts can activate the reactants and facilitate the key bond-forming steps in the reaction cascade. For instance, a metal-free approach for the synthesis of 1,2,5-trisubstituted imidazoles involves the Brønsted acid-catalyzed reaction of vinyl azides, aromatic aldehydes, and aromatic amines. acs.org The proposed mechanism suggests that the Brønsted acid activates the in-situ generated 2H-azirine, which then undergoes nucleophilic attack by an imine, leading to the formation of the imidazole ring after a series of steps. acs.org

Various Brønsted acids, such as p-toluenesulfonic acid (PTSA), have been successfully employed in these synthetic pathways. arkat-usa.org An operationally simple, metal-free, and solventless one-pot domino protocol for the synthesis of 2-aryl/hetaryl benzimidazoles utilizes PTSA to catalyze the [4+1] heteroannulation of ortho-phenylenediamines with β-oxodithioesters. arkat-usa.org The catalytic potential of different fluoroboric acid-derived systems has also been investigated for the three-component synthesis of 2,4,5-trisubstituted imidazoles. rsc.org

Condensation Reactions Utilizing Methoxy-Substituted Precursorsnih.govresearchgate.net

The direct construction of the 2-methoxy-1H-imidazole core can be achieved through condensation reactions that employ precursors already bearing the methoxy (B1213986) functionality. This approach offers a straightforward route to the target molecule without the need for a post-synthetic modification of the imidazole ring.

A general and widely applicable method for synthesizing substituted imidazoles is the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. ijprajournal.comrsc.org To synthesize a 2-methoxy-substituted imidazole, a methoxy-substituted aldehyde could potentially be employed in this reaction. For example, the reaction of benzil, a methoxy-substituted aldehyde, and ammonium acetate under catalytic conditions could lead to the formation of the corresponding 2-(methoxyphenyl)-4,5-diphenyl-1H-imidazole.

Furthermore, the synthesis of tetrasubstituted imidazoles can be achieved through a four-component condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate. nih.govresearchgate.net By carefully selecting a primary amine that contains a methoxy group, it is possible to introduce this functionality at the N-1 position of the imidazole ring.

The following table summarizes some condensation reactions for the synthesis of substituted imidazoles:

| Reaction Type | Reactants | Product | Reference |

| Four-component condensation | Benzil, aldehydes, anilines, ammonium acetate | 1,2,4,5-tetrasubstituted imidazoles | nih.gov |

| Three-component condensation | 1,2-dicarbonyl compound, aldehyde, ammonia | Trisubstituted imidazoles | ijprajournal.com |

| Four-component condensation | 1,2-diketone, aldehyde, amine, ammonium acetate | 1,2,4,5-tetrasubstituted imidazoles | researchgate.net |

Photocatalytic Reductive Coupling Methodologies

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of various chemical bonds under mild conditions. rsc.orgnih.gov While the direct photocatalytic reductive coupling to form this compound has not been extensively reported, a plausible synthetic route can be conceptualized based on established photocatalytic C-O bond formation strategies on heterocyclic systems. rsc.orgresearchgate.net

A proposed methodology involves the cross-coupling of a 2-halo-1H-imidazole derivative with a methanol source, facilitated by a suitable photocatalyst. The reaction would likely proceed through the generation of a highly reactive imidazole radical intermediate.

Proposed Reaction Scheme:

A 2-bromo-1H-imidazole could be subjected to visible light irradiation in the presence of a photosensitizer, such as an iridium or ruthenium complex, and a sacrificial electron donor. The photocatalyst, upon excitation, would facilitate the reduction of the C-Br bond, leading to the formation of an imidazolyl radical. This radical could then be trapped by a methoxide (B1231860) source, or methanol itself, to forge the C-O bond, yielding the desired this compound.

Detailed Research Findings:

While direct evidence for this specific transformation on the this compound scaffold is limited, analogous photocatalytic C-O bond formations have been successfully demonstrated. For instance, the visible-light-mediated C-3 alkoxylation of imidazopyridines with alcohols has been achieved using rose bengal as an organic photoredox catalyst at room temperature, with air serving as the terminal oxidant. researchgate.net This precedent suggests that the photocatalytic C-O bond formation on an imidazole ring is a feasible approach.

Mechanistic studies on similar systems indicate the formation of radical intermediates. rsc.org The key steps would involve:

Excitation of the photocatalyst by visible light.

Single electron transfer from the excited photocatalyst to the 2-bromo-1H-imidazole, leading to the cleavage of the C-Br bond and formation of an imidazolyl radical.

Reaction of the imidazolyl radical with a methoxide source.

Regeneration of the photocatalyst by a sacrificial electron donor.

Interactive Data Table: Proposed Conditions for Photocatalytic Synthesis of this compound.

| Parameter | Proposed Condition | Rationale |

| Starting Material | 2-Bromo-1H-imidazole | Precursor for radical generation |

| Reagent | Sodium methoxide in Methanol | Source of the methoxy group |

| Photocatalyst | [Ir(ppy)2(dtbbpy)]PF6 or Ru(bpy)3Cl2 | Commonly used in photoredox catalysis |

| Light Source | Blue LEDs (450 nm) | To excite the photocatalyst |

| Solvent | Acetonitrile or DMF | Common solvents for photocatalytic reactions |

| Sacrificial Donor | Hantzsch ester or a tertiary amine | For catalyst regeneration |

| Temperature | Room Temperature | A key advantage of photocatalysis |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. semanticscholar.orgwiserpub.com For the synthesis of this compound, green approaches can be applied to the formation of the core imidazole ring, which is a key precursor. Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally benign catalysts and solvents are particularly relevant. mdpi.comresearchgate.netnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. niscpr.res.in The synthesis of substituted imidazoles via multicomponent reactions under microwave conditions is a well-established green protocol. nih.gov For instance, the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate can be efficiently carried out in a microwave reactor, sometimes in the absence of a solvent. niscpr.res.in This approach offers a rapid and energy-efficient route to the imidazole core.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for imidazole synthesis. mdpi.com Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.net Several studies have reported the successful synthesis of substituted imidazoles under ultrasonic irradiation, often with reduced reaction times and in high yields. mdpi.com

Solvent-Free and Alternative Solvent Systems:

One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free, or solid-state, reactions for the synthesis of imidazoles have been reported, often facilitated by microwave irradiation or grinding. niscpr.res.inasianpubs.org When a solvent is necessary, the use of greener alternatives such as water or ethanol is encouraged. nih.gov

Green Catalysts:

The use of reusable and non-toxic catalysts is another important aspect of green chemistry. For imidazole synthesis, various green catalysts have been explored, including solid-supported acids and natural catalysts.

Interactive Data Table: Comparison of Green Synthetic Methods for Substituted Imidazoles.

| Method | Catalyst | Energy Source | Solvent | Reaction Time | Yield | Reference |

| Microwave-Assisted | p-Toluenesulfonic acid | Microwave | Ethanol | 10-15 min | 46-80% | nih.gov |

| Microwave-Assisted | Silica gel | Microwave | Solvent-free | 12-16 min | High | niscpr.res.in |

| Ultrasound-Assisted | KHSO4 | Ultrasound | Not specified | 10-25 min | 70-96% | mdpi.com |

| Ultrasound-Assisted | CoFe2O4@SiO2 NPs | Ultrasound | Not specified | 8 min | up to 95% | mdpi.com |

| Conventional Heating | None | Thermal | Solvent-free | 2-3 h | High | asianpubs.org |

Elucidation of Reaction Mechanisms for 2 Methoxy 1h Imidazole Formation and Transformations

Mechanistic Pathways of Imidazole (B134444) Core Assembly

The construction of the imidazole core can be achieved through various synthetic strategies, each following distinct mechanistic pathways. Two of the most classical and versatile methods are the Debus-Radziszewski synthesis and the Van Leusen imidazole synthesis.

The Debus-Radziszewski synthesis , first reported in 1858, is a multicomponent reaction that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgnih.gov The reaction is thought to proceed in two main stages. Initially, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. slideshare.netscribd.com Subsequently, this diimine condenses with the aldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the final imidazole product. wikipedia.org While the exact mechanism is not definitively established, this pathway provides a rationalization for the formation of the imidazole ring from simple acyclic precursors. wikipedia.orgscribd.com To synthesize a 2-methoxy-substituted imidazole via this route, one would theoretically use an orthoester or a related reagent that can deliver the C2-carbon with a methoxy (B1213986) group attached.

Another powerful method is the Van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. tsijournals.comorganic-chemistry.org This reaction involves the [3+2] cycloaddition of TosMIC to an aldimine, which is often generated in situ from an aldehyde and a primary amine. nih.govwikipedia.org The mechanism is initiated by the base-catalyzed deprotonation of the active methylene (B1212753) group in TosMIC. organic-chemistry.orgyoutube.com The resulting anion then attacks the imine carbon, leading to a cyclization event that forms a 4-tosyl-2-imidazoline intermediate. The final step is the elimination of p-toluenesulfinic acid, which drives the aromatization to the imidazole ring. tsijournals.com This method is highly versatile for producing 1,4,5-trisubstituted imidazoles. nih.gov

| Synthetic Route | Key Reactants | Plausible Intermediates | Key Mechanistic Steps |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Diimine | Condensation, Cyclization, Dehydrogenation wikipedia.orgslideshare.net |

| Van Leusen | Aldimine, Tosylmethyl isocyanide (TosMIC) | 4-Tosyl-2-imidazoline | Deprotonation, Cycloaddition, Elimination tsijournals.comorganic-chemistry.org |

Role of Reactive Intermediates (e.g., Carbenes, Iminium Salts) in Reaction Progression

The formation and transformation of imidazoles often proceed through highly reactive intermediates that dictate the course of the reaction. Among these, N-heterocyclic carbenes (NHCs) and iminium salts play pivotal roles.

N-Heterocyclic Carbenes (NHCs) are typically derived from the deprotonation of imidazolium (B1220033) salts, which are the protonated or alkylated forms of imidazole derivatives. scripps.eduupenn.edu These carbenes, particularly those with the carbene center at the C2 position of the imidazole ring, are potent σ-donors and have found extensive use as ligands for transition metals and as organocatalysts. nih.govmdpi.com While 2-methoxy-1H-imidazole itself is not a direct precursor to a stable NHC due to the methoxy group, related 2-chloroimidazolium salts can be converted to NHCs through dechlorination using electron-rich phosphines. nih.gov The stability and reactivity of NHCs are influenced by the substituents on the nitrogen atoms and the imidazole backbone. scripps.edu

Iminium salts are key intermediates in many imidazole syntheses, particularly those involving the condensation of amines and carbonyl compounds. For instance, in variations of the Debus-Radziszewski synthesis or other multicomponent reactions, the reaction between an amine and an aldehyde can generate an iminium ion. This electrophilic species is then susceptible to nucleophilic attack, which can be a crucial step in the ring-forming cascade. The formation of an imine or iminium intermediate is also central to the Van Leusen synthesis, where TosMIC adds to the C=N double bond. nih.govwikipedia.org

Intramolecular Cyclization and Subsequent Ring Opening Processes

Intramolecular cyclization is a common and powerful strategy for constructing the imidazole ring, often serving as the final step in a multi-step synthesis. rsc.org For example, suitably functionalized acyclic precursors, such as propargylamidines, can undergo intramolecular cyclization to form the imidazole core. rsc.org Base-catalyzed intramolecular hydroamidation of propargylic ureas has also been shown to produce imidazol-2-ones, which are structurally related to this compound. acs.org These reactions often proceed via a 5-exo-dig cyclization pathway, which is kinetically favored. acs.org The efficiency and regioselectivity of the cyclization can be influenced by the nature of the substituents, the catalyst, and the reaction conditions. rsc.org

While the imidazole ring is aromatic and generally stable, it can undergo ring-opening reactions under specific conditions. For instance, the alkaline-induced opening of the imidazole ring of 7-methylguanosine (B147621) has been studied, revealing a complex mechanism involving the formation of transient intermediates followed by the generation of pyrimidine (B1678525) derivatives. nih.gov This process highlights that the imidazole core, particularly when part of a larger, more complex molecule and under forcing conditions like high pH, can be cleaved. Similarly, 2-imidazolines, the partially saturated analogues of imidazoles, can undergo ring-opening to yield diamine derivatives. researchgate.net Such reactions are less common for simple, stable aromatic imidazoles but are relevant in the context of the degradation or metabolic pathways of more complex imidazole-containing compounds.

Comparative Analysis of Catalytic vs. Metal-Free Mechanisms

The synthesis of imidazoles can be broadly categorized into catalytic and metal-free approaches, each with distinct mechanistic features and practical considerations.

Catalytic mechanisms often employ transition metals to facilitate key bond-forming steps. A variety of metals, including copper, rhodium, palladium, and zinc, have been utilized. organic-chemistry.org For example, copper salts can catalyze the [3+2] cycloaddition reaction between two different isocyanides to form imidazoles or the diamination of terminal alkynes with amidines. organic-chemistry.org Rhodium(II) catalysts can promote the reaction of 1-sulfonyl triazoles with nitriles, proceeding through rhodium iminocarbenoid intermediates. organic-chemistry.org Heterogeneous catalysts, such as magnesium-modified Cu-Pd on an alumina (B75360) support, have been developed for the synthesis of 2-methylbenzimidazole (B154957) from 2-nitroaniline (B44862) and ethanol (B145695), showcasing an industrially relevant application. mdpi.com Metal catalysts often operate by activating substrates, enabling reactions to proceed under milder conditions and sometimes controlling selectivity.

Metal-free mechanisms , on the other hand, rely on the inherent reactivity of the starting materials, often promoted by non-metallic reagents or external energy sources. acs.org Many classical methods, such as the Debus-Radziszewski synthesis, can be performed without metal catalysts. wjpsonline.com Modern metal-free approaches include reactions promoted by benzoic acid, the use of ionic liquids as both solvent and catalyst, or electrochemical methods. organic-chemistry.org Catalyst-free [3+2] cyclization of vinyl azides with amidines provides an efficient route to 2,4-disubstituted imidazoles. acs.org These methods are often considered more environmentally benign as they avoid the use of potentially toxic and expensive heavy metals.

| Approach | Examples of Catalysts/Promoters | General Mechanistic Role | Advantages | Disadvantages |

| Catalytic | CuCl₂, Rh₂(OAc)₄, ZnCl₂, Pd/C | Lewis acid activation, oxidative addition, reductive elimination organic-chemistry.orgmdpi.com | High efficiency, milder conditions, potential for stereocontrol | Cost, toxicity, and potential contamination of the product with metal residues |

| Metal-Free | Acids (e.g., Benzoic acid), Bases (e.g., DBU), Ionic Liquids, Electrolysis | Protonation, nucleophilic catalysis, radical pathways organic-chemistry.orgacs.org | Environmentally friendly, avoids metal contamination, often uses simple reagents | May require harsher conditions (high temperature/pressure), potentially lower selectivity |

Investigation of Regiochemical and Stereochemical Control in Synthesis

Achieving control over the substitution pattern (regiochemistry) and the three-dimensional arrangement of atoms (stereochemistry) is a paramount challenge in the synthesis of complex molecules, including substituted imidazoles.

Regiochemical control is essential for the synthesis of a specific isomer like this compound. The choice of synthetic method is the primary determinant of the regiochemical outcome. For instance, the Van Leusen synthesis typically yields 1,4,5-trisubstituted imidazoles, where the substituents are derived from the amine, aldehyde, and TosMIC reagent, respectively. nih.gov The synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been achieved through a sequence involving a double aminomethylenation of a glycine (B1666218) derivative. rsc.org To synthesize 2-substituted imidazoles specifically, one might choose a strategy that involves the cyclization of an N-acyl-α-amino ketone or the use of a reagent that specifically delivers the C2 unit, such as in the reaction of α-amino ketones with potassium thiocyanate (B1210189) to form 2-mercaptoimidazoles, which can then be further modified. wjpsonline.com Direct C-H functionalization of the imidazole ring is also a strategy, although controlling the position of substitution can be challenging as positions 2 and 5 can have similar reactivity. youtube.com

Stereochemical control becomes relevant when the imidazole derivative contains stereocenters. For the parent this compound, this is not a factor. However, if chiral substituents are present on the ring or if the synthesis involves chiral starting materials or catalysts, stereochemistry is a critical consideration. For example, the ring-opening of a hindered chiral sulfamidate with imidazole nucleophiles has been shown to proceed with inversion of configuration at a quaternary electrophilic center, thereby creating a chiral imidazole derivative in a stereocontrolled manner. acs.org Asymmetric catalysis, using chiral metal complexes or organocatalysts, is the most common strategy for achieving high levels of stereocontrol in the synthesis of chiral molecules. upenn.edu

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 2 Methoxy 1h Imidazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-methoxy-1H-imidazole analogs in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for determining the proton and carbon frameworks of this compound analogs.

The ¹H NMR spectrum of a typical this compound analog would exhibit distinct signals for the protons of the imidazole (B134444) ring and the methoxy (B1213986) group. The protons on the imidazole ring (H-4 and H-5) are expected to appear in the aromatic region of the spectrum. For instance, in related imidazole derivatives, these protons typically resonate between δ 6.7 and 7.7 ppm. researchgate.net The methoxy group protons (-OCH₃) would appear as a sharp singlet in the upfield region, generally around δ 3.0-4.5 ppm. uobasrah.edu.iq The N-H proton of the imidazole ring often presents as a broad singlet at a variable chemical shift, depending on the solvent and concentration, due to proton exchange and hydrogen bonding.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom C-2, being attached to two heteroatoms (N and O), is expected to be significantly deshielded and appear at a downfield chemical shift. The imidazole ring carbons (C-4 and C-5) typically resonate in the range of δ 124-133 ppm. researchgate.net The methoxy carbon (-OCH₃) will have a characteristic chemical shift in the upfield region. It is important to note that in some imidazole derivatives, fast tautomerization can lead to peak broadening or the absence of certain carbon signals in the ¹³C NMR spectrum, complicating the analysis. mdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazole Analogs

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Imidazole Ring (H-4/H-5) | 6.77 - 7.66 researchgate.net | 124.87 - 132.43 researchgate.net |

| Methoxy Protons (-OCH₃) | ~3.0 - 4.5 uobasrah.edu.iq | Not specified |

| Imidazole C-2 | Not applicable | >140 (estimated) |

Note: The data presented is based on analogous imidazole structures and serves as an estimation for this compound.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity between different parts of the molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For a this compound analog, a COSY spectrum would show cross-peaks between the H-4 and H-5 protons of the imidazole ring, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This is invaluable for assigning the carbon signals. For instance, the signal of the H-4 proton would show a correlation to the C-4 carbon signal, and similarly for the H-5 and C-5 pair. The methoxy protons would correlate with the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For this compound, an HMBC spectrum would be expected to show a correlation between the methoxy protons and the C-2 carbon of the imidazole ring, confirming the position of the methoxy group. Correlations between the imidazole ring protons and other ring carbons would further solidify the structural assignment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs.

The FT-IR and Raman spectra of this compound analogs are expected to show characteristic bands for the imidazole ring and the methoxy group. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the FT-IR spectrum in the region of 3200-2500 cm⁻¹. nih.gov The C-H stretching vibrations of the imidazole ring and the methoxy group are expected in the 3100-2800 cm⁻¹ region.

The imidazole ring itself has a set of characteristic ring stretching and bending vibrations. C=N and C=C stretching vibrations within the imidazole ring are typically observed in the 1650-1450 cm⁻¹ region. mdpi.com In-plane and out-of-plane bending vibrations of the ring C-H bonds also give rise to characteristic absorptions.

The methoxy group will exhibit a strong C-O stretching vibration, typically in the range of 1275-1000 cm⁻¹. Asymmetric and symmetric C-H bending vibrations of the methyl group are also expected.

FT-IR and Raman spectroscopy are complementary techniques. While FT-IR is based on the absorption of infrared radiation due to changes in the dipole moment during a vibration, Raman spectroscopy relies on the scattering of light due to changes in the polarizability of the molecule. Therefore, some vibrations may be strong in one technique and weak or absent in the other, and the combination of both provides a more complete vibrational profile of the molecule. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound Analogs

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Imidazole N-H | Stretching | 3200 - 2500 nih.gov |

| Imidazole C-H | Stretching | ~3100 |

| Methoxy C-H | Stretching | 2950 - 2850 |

| Imidazole Ring | C=N, C=C Stretching | 1650 - 1450 mdpi.com |

| Methoxy C-O | Stretching | 1275 - 1000 |

Note: These are general ranges and the exact frequencies can be influenced by the specific substitution pattern and molecular environment.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The imidazole ring is generally a stable aromatic system, and its fragmentation often involves the loss of substituents. For this compound, characteristic fragmentation pathways could include the loss of the methoxy group as a radical (•OCH₃) or as formaldehyde (B43269) (CH₂O). The fragmentation of the imidazole ring itself typically involves the loss of small neutral molecules like HCN. mdpi.com The analysis of these fragment ions helps to confirm the presence of the methoxy group and the imidazole core.

Interactive Data Table: Potential Fragment Ions in the Mass Spectrum of this compound

| Ion | m/z (Expected) | Possible Origin |

| [C₄H₆N₂O]⁺ | 98 | Molecular Ion (M⁺) |

| [M - •CH₃]⁺ | 83 | Loss of a methyl radical |

| [M - CH₂O]⁺ | 68 | Loss of formaldehyde |

| [M - •OCH₃]⁺ | 67 | Loss of a methoxy radical |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the compound.

Imidazole and its derivatives are aromatic heterocyclic compounds and are expected to exhibit strong absorption bands in the UV region. For imidazole itself, a characteristic absorption peak is observed around 209 nm. mdpi.com For substituted imidazoles, such as imidazole-2-carboxaldehyde, absorption bands have been reported in the ranges of 220-250 nm and 270-300 nm, which are attributed to π → π* and n → π* electronic transitions of the imidazole ring and the carbonyl group. researchgate.net The presence of the methoxy group, an auxochrome, on the imidazole ring in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted imidazole.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice, as well as bond lengths, bond angles, and torsional angles.

Interactive Data Table: Representative Crystallographic Data for Imidazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

| 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | Monoclinic | I2/a | C-H···F intermolecular and intramolecular interactions. sapub.org |

| 2-(4-fluorophenyl)-4,5-diphenyl-1-(4-trifluoro)-phenyl-1H-imidazole | Triclinic | P-1 | Two crystallographically independent molecules with similar geometries. sapub.org |

Note: This table illustrates the type of information obtained from SC-XRD for related compounds.

Integrated Spectroscopic Data Interpretation for Complex Molecular Architecture Assignment

The definitive structural elucidation of this compound, a molecule with a complex and sensitive electronic architecture, necessitates a synergistic application of multiple advanced spectroscopic techniques. A single method is insufficient to unambiguously assign its structure; instead, data from mass spectrometry (MS), infrared (IR) spectroscopy, and various nuclear magnetic resonance (NMR) techniques must be integrated. This section outlines the predicted spectroscopic data for this compound and explains how their combined interpretation leads to an unequivocal confirmation of its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the compound's molecular weight and elemental formula, along with insights into its structural stability and fragmentation pathways. For this compound (C₄H₆N₂O), high-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation of the molecular ion under electron impact (EI) would likely proceed through characteristic pathways. A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the methoxy group to yield a stable cation. Another expected fragmentation is the loss of a methoxy radical (•OCH₃), or the cleavage of the imidazole ring, a process common to heterocyclic compounds. chemguide.co.uk The integrated analysis of the parent ion and its fragment ions allows for the confirmation of the molecular formula and the methoxy substituent.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Formula | Calculated Mass (m/z) | Species | Predicted Relative Abundance |

|---|---|---|---|

| C₄H₆N₂O | 98.0480 | [M]⁺ | High |

| C₃H₃N₂O | 83.0245 | [M-CH₃]⁺ | Medium |

| C₄H₅N₂ | 81.0453 | [M-OH]⁺ | Low |

This is an interactive data table. You can sort and filter the data as needed.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm its structural features.

A broad absorption band is anticipated in the 3100-3300 cm⁻¹ region, corresponding to the N-H stretching vibration of the imidazole ring. The C-H stretching of the imidazole ring protons would appear around 3000-3100 cm⁻¹. Crucially, the presence of the methoxy group would be confirmed by two distinct signals: the asymmetric C-O-C stretch of the aryl ether linkage, expected between 1200-1300 cm⁻¹, and the characteristic C-H stretch of the methoxy group itself, anticipated near 2830 cm⁻¹. spectroscopyonline.comlibretexts.org The C=N stretching vibration within the imidazole ring would likely produce a strong absorption in the 1500-1650 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity |

|---|---|---|

| ~3150 | N-H Stretch (Imidazole) | Medium, Broad |

| ~3050 | C-H Stretch (Aromatic) | Medium |

| ~2950, 2830 | C-H Stretch (Aliphatic, Methoxy) | Medium, Sharp |

| ~1620 | C=N Stretch (Imidazole Ring) | Strong |

This is an interactive data table. You can sort and filter the data as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular skeleton, including the connectivity and chemical environment of each atom. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. The methoxy group protons (-OCH₃) would appear as a sharp singlet integrating to three protons, likely in the δ 3.5-4.5 ppm range due to the deshielding effect of the attached oxygen. libretexts.org The two protons on the imidazole ring (H4 and H5) would appear further downfield, typically between δ 7.0-8.0 ppm, as singlets or doublets with a small coupling constant (J ≈ 1-2 Hz). The N-H proton is expected to be a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display four signals corresponding to the four unique carbon atoms. The carbon of the methoxy group (-OCH₃) is predicted to resonate in the δ 50-65 ppm range. The C4 and C5 carbons of the imidazole ring are expected in the aromatic region, around δ 115-130 ppm. Notably, due to the strong deshielding from two adjacent nitrogen atoms and the attached oxygen, the C2 carbon is predicted to be significantly downfield, likely exceeding δ 150 ppm. It is important to note that in some imidazole derivatives, fast tautomerization can lead to broadened signals for the C4 and C5 carbons. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| N1-H | 10.0-12.0 | broad s | - |

| C2 | - | - | ~155-165 |

| C4-H | ~7.10 | d (J≈1.5 Hz) | ~120-130 |

| C5-H | ~7.10 | d (J≈1.5 Hz) | ~120-130 |

This is an interactive data table. You can sort and filter the data as needed.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the H4 and H5 protons on the imidazole ring, showing a cross-peak between their signals. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would definitively link the proton signals for H4, H5, and the methoxy group to their corresponding carbon signals (C4, C5, and -OCH₃).

A correlation from the methoxy protons (-OCH₃) to the C2 carbon, confirming the position of the methoxy group.

Correlations from the H4 proton to both C2 and C5.

Correlations from the H5 proton to both C2 and C4.

By integrating the data from all these spectroscopic methods, a complete and unambiguous structural assignment for this compound can be achieved. The mass spectrum confirms the molecular formula, the IR spectrum identifies the key functional groups, the 1D NMR spectra locate the chemical environments of each atom, and the 2D NMR spectra piece together the exact connectivity, providing a definitive elucidation of the complex molecular architecture.

Theoretical and Computational Chemistry Studies of 2 Methoxy 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net For 2-methoxy-1H-imidazole, DFT calculations would provide significant insights into its molecular geometry, orbital energies, and charge distribution.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule. For this compound, the core imidazole (B134444) ring is expected to be planar. acadpubl.eu The primary conformational question involves the orientation of the methoxy (B1213986) (-OCH3) group relative to this ring.

Computational analyses on related molecules, such as those with methoxy groups attached to aromatic rings, indicate that the methoxy group often lies in or close to the plane of the ring to maximize conjugation. iucr.org However, steric hindrance can cause it to twist out of the plane. In this compound, a key dihedral angle would be the C(ring)-C(ring)-O-C(methyl) torsion angle. DFT calculations would determine the rotational barrier and the most stable conformation, which is likely to be a near-planar arrangement to allow for favorable electronic interactions between the oxygen lone pairs and the imidazole π-system. Studies on similar structures have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to determine stable geometries. nih.govmdpi.com

| Structural Feature | Expected Characteristic | Basis of Expectation |

|---|---|---|

| Imidazole Ring | Planar | General aromaticity of imidazole rings acadpubl.eu |

| Methoxy Group Orientation | Near-planar with the imidazole ring | Studies on methoxy-substituted aromatics show a preference for planar conformations to maximize electronic delocalization iucr.org |

| Key Conformational Isomers | Syn and Anti conformations relative to the N1-H bond | Rotation around the C2-O bond would lead to different stable conformers mdpi.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijrar.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comnih.gov A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. nih.gov

For this compound, the methoxy group is an electron-donating group. This property is expected to raise the energy of the HOMO compared to unsubstituted imidazole, making the molecule a better electron donor. The HOMO is predicted to have significant electron density on the imidazole ring and the oxygen atom of the methoxy group. The LUMO, conversely, would be distributed across the π-system of the imidazole ring.

Computational studies on compounds like 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole have shown that the HOMO-LUMO energy gap is a critical parameter reflecting the chemical reactivity and intramolecular charge transfer capabilities of the molecule. ijrar.orgirjweb.com A smaller energy gap in such molecules indicates that they are more polarizable and have higher chemical reactivity. irjweb.com

| Orbital/Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates good electron-donating ability |

| LUMO Energy | Lowered by conjugation | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Relatively small | Suggests higher chemical reactivity and lower kinetic stability compared to unsubstituted imidazole irjweb.comnih.gov |

| HOMO Electron Density | Localized on the imidazole ring and methoxy oxygen | Identifies sites for electrophilic attack |

| LUMO Electron Density | Distributed over the imidazole ring's π-system | Identifies sites for nucleophilic attack |

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map illustrates the three-dimensional charge distribution of a molecule, providing a guide to its reactive sites. uni-muenchen.decore.ac.uk It is invaluable for predicting how molecules will interact with each other. researchgate.net On an MESP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netnih.gov

For this compound, the MESP map is expected to show strong negative potential around the two nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy group, due to their lone pairs of electrons. uni-muenchen.deresearchgate.net These would be the primary sites for interactions with electrophiles or for hydrogen bonding. The most positive potential would be located on the hydrogen atom attached to the nitrogen (the N-H proton), making it the most likely site for deprotonation or interaction with a nucleophile. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines charge delocalization by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.govnih.gov

In this compound, significant delocalization effects are expected. Key interactions would include:

n -> π : Delocalization of the lone pair electrons (n) from the nitrogen and oxygen atoms into the antibonding π orbitals of the imidazole ring. This interaction contributes to the aromatic stability of the ring.

n -> σ : Interaction of lone pairs with adjacent antibonding σ orbitals. For example, the lone pair on the methoxy oxygen could interact with the antibonding orbital of the C2-N1 or C2-N3 bonds.

These hyperconjugative interactions lead to a transfer of electron density, which stabilizes the molecule. acadpubl.eu The magnitude of the E(2) values calculated in an NBO analysis would quantify the strength of these intramolecular charge transfer events. acadpubl.eunih.gov

Application of Quantum Chemical Reactivity Descriptors

Beyond FMO analysis, DFT allows for the calculation of various quantum chemical descriptors that quantify global reactivity. nih.govmdpi.com These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's response to chemical reactions.

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. irjweb.comnih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive. irjweb.com

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is calculated as ω = χ² / (2η).

For this compound, the electron-donating methoxy group is expected to decrease its chemical hardness and increase its softness compared to unsubstituted imidazole, consistent with the expected smaller HOMO-LUMO gap and higher reactivity.

| Descriptor | Formula | Predicted Trend for this compound | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Lower than imidazole | Indicates higher reactivity and less stability nih.gov |

| Chemical Softness (S) | 1 / η | Higher than imidazole | Indicates greater polarizability and reactivity irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Likely lower than imidazole | Reflects overall electron-attracting power |

| Electrophilicity Index (ω) | χ² / (2η) | Variable, depends on changes in both χ and η | Measures the propensity to act as an electrophile |

Computational Elucidation of Reaction Pathways and Energy Barriers

Computational chemistry is a powerful tool for mapping out potential reaction pathways and calculating the associated energy barriers (activation energies). nih.govchemrxiv.org This allows for the prediction of reaction mechanisms and outcomes. While specific reaction pathway calculations for this compound are not available, general principles can be applied.

The imidazole ring can undergo various reactions, including electrophilic substitution. The computational results from FMO and MESP analyses provide strong predictions for its reactivity.

Electrophilic Attack: The MESP map indicates that the most electron-rich sites are the nitrogen atoms. Protonation or alkylation would likely occur at the N3 position (the "pyridine-like" nitrogen). For electrophilic substitution on the ring itself, the electron-donating methoxy group at C2 would activate the ring, but the directing effects would need to be carefully evaluated computationally.

Nucleophilic Attack: The most positive site is the N-H proton, making it the most acidic proton and the likely site of deprotonation by a base.

A full computational study of a reaction, for instance, the nitration of this compound, would involve identifying the reactants, possible transition states, intermediates, and products. By calculating the energies of each of these species, a potential energy surface can be constructed. The transition states represent the energy barriers for each step, and the pathway with the lowest energy barrier is the most likely to occur. nih.govnih.gov Such studies would provide definitive insights into the regioselectivity and kinetics of its chemical transformations.

Investigation of Tautomeric Equilibria and Stability

Theoretical studies on the tautomerism of imidazole and its derivatives are crucial for understanding their chemical reactivity and biological activity. For this compound, two principal tautomers can be envisioned: the 1H-tautomer and the 3H-tautomer. Computational methods, such as Density Functional Theory (DFT), are typically employed to calculate the relative energies of these tautomers in the gas phase and in different solvents to determine their relative stability and the equilibrium constant.

A hypothetical computational study on this compound would likely involve the following steps:

Geometry Optimization: The molecular structures of both the 1H and 3H tautomers would be optimized to find their lowest energy conformations.

Energy Calculations: Single-point energy calculations would be performed at a higher level of theory to obtain accurate electronic energies.

Thermodynamic Corrections: Vibrational frequency calculations would be carried out to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

Solvent Effects: The influence of different solvents on the tautomeric equilibrium would be investigated using implicit or explicit solvent models.

The results of such a study would be presented in a table similar to the one below, which is currently populated with hypothetical data for illustrative purposes.

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| This compound | 0.00 | 0.00 |

| 2-methoxy-3H-imidazole | Data not available | Data not available |

Without specific research on this compound, it is not possible to provide factual data on which tautomer is more stable and by what energy difference.

Molecular Dynamics (MD) Simulations and Adsorption Phenomena

Molecular dynamics simulations are a powerful tool to study the dynamic behavior of molecules over time, providing insights into their interactions with surrounding molecules, such as solvents or surfaces. For this compound, MD simulations could be used to investigate its solvation structure in various solvents or its adsorption behavior on different material surfaces.

A typical MD simulation study on the adsorption of this compound would involve:

System Setup: Building a simulation box containing the this compound molecule, a specific surface (e.g., a metal or graphene surface), and solvent molecules if applicable.

Force Field Parameterization: Assigning appropriate force field parameters to all atoms in the system to describe their interactions.

Simulation Protocol: Running the simulation for a sufficient length of time to allow the system to reach equilibrium and to collect statistically meaningful data.

Data Analysis: Analyzing the simulation trajectory to calculate various properties, such as the adsorption energy, the orientation of the molecule on the surface, and the radial distribution functions between different atoms.

The findings could be summarized in a data table, for which hypothetical column headers are provided below, as no specific data is available.

| Surface | Adsorption Energy (kcal/mol) | Orientation |

| Graphene | Data not available | Data not available |

| Copper (111) | Data not available | Data not available |

Advanced Functionalization and Derivatization Strategies for 2 Methoxy 1h Imidazole

Regioselective Carbon-Hydrogen (C-H) Bond Functionalization

The direct functionalization of C-H bonds is a powerful and atom-economical approach to modify organic molecules, avoiding the need for pre-functionalized starting materials. mdpi.com In the context of 2-Methoxy-1H-imidazole, regioselective C-H bond functionalization is crucial for controlling the position of new substituents on the imidazole (B134444) ring. The electronic properties of the 2-methoxy group, an electron-donating group, and the inherent reactivity of the imidazole ring influence the regioselectivity of these transformations. The C5-H bond is generally the most activated towards electrophilic attack, while the C2-H is the most acidic. nih.gov However, with the C2 position substituted, functionalization is directed towards the C4 and C5 positions.

Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving regioselective C-H functionalization of imidazoles. nih.govacs.org These methods often employ directing groups to control the site of activation. For this compound, the nitrogen atom at position 1 or 3 can act as a coordinating site for the metal catalyst, potentially directing functionalization to adjacent C-H bonds. The interplay between the catalyst, ligands, and reaction conditions determines the outcome of the reaction. For instance, palladium-catalyzed C-H arylation can be directed to the C5 position of the imidazole ring. researchgate.netelsevierpure.com

The choice of catalyst and reaction conditions can finely tune the regioselectivity. For example, rhodium-catalyzed C-H activation has been shown to be effective for the functionalization of substituted imidazoles. nih.govnih.gov The steric and electronic environment of the imidazole ring, influenced by the 2-methoxy group, will play a significant role in directing the regiochemical outcome of these transformations. mdpi.com

Table 1: Regioselective C-H Functionalization Strategies for Imidazoles

| Method | Catalyst/Reagent | Typical Position Functionalized | Reference Moiety Introduced |

|---|---|---|---|

| Palladium-Catalyzed Arylation | Pd(OAc)2, Ligands (e.g., phosphines) | C5 | Aryl groups |

| Rhodium-Catalyzed Alkenylation | [RhCp*Cl2]2 | C4 or C5 | Alkenyl groups |

| Copper-Mediated C-H Functionalization | Cu(OAc)2 | C5 | Aryl, Alkyl groups |

| Nickel-Catalyzed Arylation | Ni(OTf)2/dcype | C5 | Aryl groups from phenol (B47542) derivatives |

Introduction of Diverse Chemical Moieties at Specific Ring Positions

Building upon regioselective C-H activation methods, a wide variety of chemical moieties can be introduced at specific positions of the this compound ring. This allows for the systematic modification of the molecule's steric and electronic properties, which is essential for applications such as drug discovery and materials science.

Arylation: Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for introducing aryl groups at the C4 and C5 positions. mit.edunih.govnih.govrsc.org These reactions typically involve the coupling of the imidazole core with aryl halides or their equivalents. The directing effect of the imidazole nitrogen atoms can be exploited to achieve high regioselectivity. For instance, N-substituted imidazoles can direct arylation to the C5 position. nih.gov

Alkylation and Alkenylation: Transition metal-catalyzed reactions also enable the introduction of alkyl and alkenyl groups. Rhodium catalysts have been particularly effective in mediating the C-H alkenylation of imidazoles. elsevierpure.com The choice of oxidant can influence the regioselectivity between the C4 and C5 positions.

Halogenation: The introduction of halogen atoms provides a handle for further functionalization through cross-coupling reactions. Electrophilic halogenating agents can be used to introduce chlorine, bromine, or iodine at the more electron-rich positions of the imidazole ring.

N-Functionalization: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily functionalized with a variety of electrophiles. This allows for the introduction of alkyl, aryl, acyl, and other groups at the N1 or N3 positions, further expanding the chemical diversity of this compound derivatives.

Table 2: Introduction of Diverse Moieties onto the Imidazole Ring

| Position | Moiety Introduced | Synthetic Method | Key Reagents |

|---|---|---|---|

| C4/C5 | Aryl | Palladium-Catalyzed C-H Arylation | Aryl Halide, Pd Catalyst, Base |

| C4/C5 | Alkenyl | Rhodium-Catalyzed C-H Alkenylation | Alkene, Rh Catalyst, Oxidant |

| C4/C5 | Halogen | Electrophilic Halogenation | N-Halosuccinimide (NCS, NBS, NIS) |

| N1/N3 | Alkyl | N-Alkylation | Alkyl Halide, Base |

| N1/N3 | Aryl | Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Base |

Strategies for Diversity-Oriented Synthesis of this compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries for high-throughput screening in drug discovery and chemical biology. rsc.orgrsc.org Applying DOS principles to this compound allows for the exploration of a vast chemical space around this core structure.

Multicomponent Reactions (MCRs): MCRs are a cornerstone of DOS, as they allow for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.govnih.govrsc.orgnih.govrsc.org The van Leusen imidazole synthesis, for example, is a three-component reaction that can be adapted to produce a wide range of substituted imidazoles. mdpi.com By systematically varying the aldehydes, amines, and isocyanide components, a large library of 2-alkoxy-imidazole derivatives can be generated. Microwave-assisted protocols can further enhance the efficiency of these reactions. nih.gov

Solid-Phase Synthesis: Attaching the this compound core or one of the building blocks to a solid support facilitates the purification and handling of intermediates, making it well-suited for the automated synthesis of large libraries. capes.gov.bracs.orgcaltech.eduacs.org Different linkers can be employed to attach the imidazole scaffold to the resin, and subsequent reactions can be performed in a stepwise manner to introduce diversity. Cleavage from the resin at the final step yields the desired library of compounds.

Build/Couple/Pair Strategy: This strategy involves the synthesis of a set of core scaffolds (build), the functionalization of these scaffolds with a variety of chemical moieties (couple), and the combination of these functionalized scaffolds to create a diverse library of final products (pair). For this compound, the "build" phase could involve the synthesis of the core ring. The "couple" phase would then entail the regioselective functionalization at the C4, C5, and N1/N3 positions using the methods described previously. The "pair" phase could involve linking two functionalized imidazole units or coupling them to other diverse chemical scaffolds.

Table 3: A Hypothetical Diversity-Oriented Synthesis Approach for a this compound Library

| Step | Strategy | Building Blocks/Reagents | Points of Diversification |

|---|---|---|---|

| 1 | Core Synthesis (e.g., adapted MCR) | Glyoxal derivative, Ammonia (B1221849), Formaldehyde (B43269) derivative, Methanol (B129727) | - |

| 2 | N-Functionalization | Set of diverse alkyl/aryl halides | R1 at N1 |

| 3 | C5-Arylation (C-H Activation) | Library of aryl boronic acids | R5 at C5 |

| 4 | C4-Alkenylation (C-H Activation) | Collection of alkenes | R4 at C4 |

Non Pharmacological Applications of 2 Methoxy 1h Imidazole in Catalysis and Advanced Materials

N-Heterocyclic Carbene (NHC) Ligands Derived from 2-Methoxy-1H-imidazole

N-Heterocyclic carbenes are a class of stable singlet carbenes that have become indispensable as ligands in organometallic chemistry and catalysis. wiley-vch.de NHCs are typically generated by the deprotonation of a corresponding azolium salt precursor. scripps.edu An NHC derived from this compound would feature the carbene carbon at the 2-position, flanked by two nitrogen atoms, with the methoxy (B1213986) group's influence being a key feature.

The primary advantages of NHCs as ligands for transition metal catalysts include their nature as strong σ-donors, which is even more pronounced than that of phosphines, and the formation of very strong bonds with a majority of metals. scripps.edusigmaaldrich.com This strong metal-ligand bond enhances the stability of the resulting catalyst complex. sigmaaldrich.com The electronic properties of NHC ligands can be systematically altered by changing the substituents on the azole ring. scripps.edu

The introduction of a 2-methoxy group is expected to enhance the electron-donating ability of the resulting NHC ligand. This property is crucial in many catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. Strong electron-donating ligands like NHCs facilitate the oxidative addition step, which is often the rate-limiting step in reactions involving less reactive substrates like aryl chlorides. sigmaaldrich.com

While specific studies detailing the catalytic use of NHCs from this compound are not prevalent, the principles of NHC catalysis suggest its potential utility. Imidazole-based NHCs have proven effective in a variety of transformations. psu.edu The enhanced σ-donating character from the methoxy group would likely lead to highly active and stable catalysts, making them suitable for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. scripps.edusigmaaldrich.com

Table 1: Potential Catalytic Applications of NHCs Derived from this compound

| Catalytic Reaction | Role of NHC Ligand | Expected Influence of 2-Methoxy Group |

|---|---|---|

| Suzuki-Miyaura Coupling | Stabilizes Pd(0) species; promotes oxidative addition. | Increased electron density on the metal center, potentially accelerating the oxidative addition of aryl halides. |

| Buchwald-Hartwig Amination | Facilitates C-N bond formation; enhances catalyst stability. | Stronger M-NHC bond could lead to longer catalyst lifetime and higher turnover numbers. |

| Sonogashira Coupling | Promotes the coupling of terminal alkynes with aryl or vinyl halides. | Enhanced σ-donation can improve the efficiency of the catalytic cycle, especially with challenging substrates. sigmaaldrich.com |

| Olefin Metathesis | Key component of Grubbs-type catalysts; stabilizes the ruthenium center. | Modulates the electronic properties of the metal center, influencing catalyst activity and selectivity. |

Design and Application in Transition Metal Complexation

The imidazole (B134444) ring itself is a well-established ligand in coordination chemistry, typically binding to metal ions through the lone pair of electrons on its tertiary nitrogen atom. jocpr.comwikipedia.org The formation of transition metal complexes with imidazole derivatives is a vast field of study. researchgate.net When this compound acts as a precursor to an NHC ligand, it forms a strong, covalent σ-bond between its C2 carbene carbon and the metal center. wiley-vch.de

The design of these complexes is influenced by the steric and electronic properties of the NHC. The methoxy group is sterically modest, allowing for the coordination of multiple ligands around a metal center without excessive crowding. Electronically, its donating nature stabilizes metal centers in various oxidation states. This stability is a key reason why NHC-metal complexes are often robust and easy to handle.

For instance, complexes of Cu(II) and Ni(II) with substituted benzimidazoles have been synthesized and characterized, showing square planar and tetrahedral geometries, respectively. jocpr.com The strong coordination from an NHC derived from this compound would similarly lead to well-defined and stable stereochemistries in its metal complexes. jocpr.comchemrxiv.org

Integration into Functional Materials

The unique properties of the this compound scaffold extend beyond catalysis into the realm of advanced materials. Its ability to be functionalized and integrated into larger molecular or supramolecular structures makes it a valuable building block.

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered green solvents due to their low volatility. alfa-chemistry.com Imidazolium-based cations are among the most common and versatile components of ILs. rsc.orgfrontiersin.org These ILs are synthesized by alkylating the nitrogen atoms of an imidazole derivative. alfa-chemistry.com

The properties of imidazolium (B1220033) ILs, such as viscosity, thermal stability, and solvent capabilities, can be precisely tuned by modifying the substituents on the imidazole ring and changing the counter-anion. alfa-chemistry.comrsc.org The presence of a methoxy group at the C2 position of the imidazolium cation would influence the IL's properties through electronic and steric effects. It could affect the charge distribution within the cation, thereby altering its interactions with the anion and with dissolved solutes. While the acidic proton at the C2 position of some imidazolium ILs can be a site for reactivity, substitution at this position, as with a methoxy group, can create more stable N-heterocyclic carbenes. researchgate.net

Table 2: Predicted Influence of a 2-Methoxy Group on Imidazolium Ionic Liquid Properties

| Property | General Determinant in Imidazolium ILs | Predicted Effect of 2-Methoxy Group |

|---|---|---|

| Thermal Stability | Strength of ionic interactions; molecular structure. | May alter decomposition pathways compared to unsubstituted imidazolium ILs. |

| Viscosity | van der Waals forces; hydrogen bonding; ion size and shape. | The methoxy group could increase steric hindrance, potentially leading to higher viscosity. |

| Solvent Properties | Polarity; ability to form hydrogen bonds. | The ether oxygen could act as a hydrogen bond acceptor, modifying its solvating power for specific solutes like biomass. frontiersin.org |

| Conductivity | Ion mobility and charge density. | Changes in ion size and viscosity would directly impact ionic conductivity. |

Contribution to Novel Material Architectures

Imidazole derivatives are crucial building blocks for various material architectures, including metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com 2-Methylimidazole, for example, is a key component in the synthesis of zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs. rsc.org

The nitrogen atoms of the imidazole ring in this compound can coordinate to metal centers, acting as a linker to form extended network structures. The methoxy group can project into the pores of the resulting MOF, functionalizing the internal surface. This functionalization can be used to tune the framework's properties, such as its adsorption selectivity for specific gases or its catalytic activity.

The imidazole nucleus is a common feature in many fluorescent molecules and organic dyes. nih.gov The photophysical properties of these compounds, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly sensitive to the electronic nature of substituents on the imidazole ring. researchgate.netnih.gov

The methoxy group is a well-known electron-donating group (EDG). When paired with an electron-withdrawing group (EWG) on the same imidazole scaffold, it can create a "push-pull" system. Such systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable properties like large Stokes shifts and solvatochromism (where the color changes with solvent polarity). researchgate.net

A study on a tetraphenylethene imidazole compound featuring methoxy groups demonstrated typical aggregation-induced emission (AIE) properties along with an ICT character. ciac.jl.cn This highlights the role of the methoxy group in modulating the excited state properties of imidazole-based luminogens. ciac.jl.cn Therefore, this compound serves as a valuable precursor for creating novel fluorescent dyes and optical materials for applications in bioimaging and materials science. nih.govciac.jl.cn

Lack of Available Research on this compound for Corrosion Inhibition Applications